molecular formula C14H11ClO4 B6404002 3-(2-Chloro-5-hydroxyphenyl)-5-methoxybenzoic acid CAS No. 1261954-33-9

3-(2-Chloro-5-hydroxyphenyl)-5-methoxybenzoic acid

Cat. No.: B6404002
CAS No.: 1261954-33-9
M. Wt: 278.69 g/mol
InChI Key: QECJTFDFAUERQA-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-hydroxyphenyl)-5-methoxybenzoic acid is an organic compound characterized by the presence of a chloro group, a hydroxy group, and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-hydroxyphenyl)-5-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-hydroxybenzaldehyde and 5-methoxybenzoic acid.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Solvent-Free Reactions: Utilizing solvent-free conditions to minimize environmental impact and reduce production costs.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-hydroxyphenyl)-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The chloro group can be reduced to form a hydroxy or amino derivative.

    Substitution: The chloro group can be substituted with other functional groups such as amino, nitro, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Reagents such as sodium hydroxide or ammonia are used under reflux conditions.

Major Products Formed

    Oxidation: Formation of 3-(2-Chloro-5-oxophenyl)-5-methoxybenzoic acid.

    Reduction: Formation of 3-(2-Hydroxy-5-hydroxyphenyl)-5-methoxybenzoic acid.

    Substitution: Formation of 3-(2-Amino-5-hydroxyphenyl)-5-methoxybenzoic acid.

Scientific Research Applications

3-(2-Chloro-5-hydroxyphenyl)-5-methoxybenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-hydroxyphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-hydroxybenzoic acid: Similar structure but lacks the methoxy group.

    3-Hydroxy-5-methoxybenzoic acid: Similar structure but lacks the chloro group.

    2-Chloro-5-methoxybenzoic acid: Similar structure but lacks the hydroxy group.

Uniqueness

3-(2-Chloro-5-hydroxyphenyl)-5-methoxybenzoic acid is unique due to the presence of all three functional groups (chloro, hydroxy, and methoxy) on the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-chloro-5-hydroxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4/c1-19-11-5-8(4-9(6-11)14(17)18)12-7-10(16)2-3-13(12)15/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECJTFDFAUERQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690485
Record name 2'-Chloro-5'-hydroxy-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261954-33-9
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2′-chloro-5′-hydroxy-5-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261954-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro-5'-hydroxy-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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